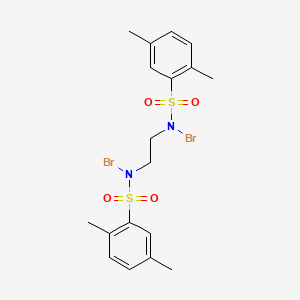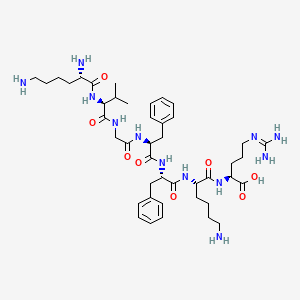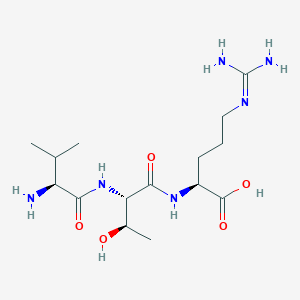
L-Arginine, L-valyl-L-threonyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Arginine, L-valyl-L-threonyl- is a compound composed of the amino acids L-Arginine, L-Valine, and L-Threonine. This compound is a peptide, which means it is formed by the linkage of amino acids through peptide bonds. Peptides like this one play crucial roles in various biological processes, including cell signaling, immune responses, and metabolic regulation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Arginine, L-valyl-L-threonyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation: The carboxyl group of the incoming amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Coupling: The activated amino acid reacts with the amine group of the growing peptide chain.
Deprotection: Protective groups on the amino acids are removed to allow further coupling.
Industrial Production Methods
In an industrial setting, the production of peptides like L-Arginine, L-valyl-L-threonyl- can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, ensuring high yield and purity. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to isolate the desired peptide from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
L-Arginine, L-valyl-L-threonyl- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group of L-Threonine can be oxidized to form a ketone.
Reduction: The guanidine group of L-Arginine can be reduced to form secondary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
L-Arginine, L-valyl-L-threonyl- has diverse applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in cell signaling and protein interactions.
Medicine: Explored for its potential therapeutic effects, including wound healing and immune modulation.
Industry: Utilized in the development of peptide-based drugs and biomaterials.
Mechanism of Action
The mechanism of action of L-Arginine, L-valyl-L-threonyl- involves its interaction with specific molecular targets and pathways:
L-Arginine: Acts as a precursor for nitric oxide (NO) synthesis, which is a critical signaling molecule in the cardiovascular system.
L-Valine: Involved in protein synthesis and muscle metabolism.
L-Threonine: Plays a role in protein synthesis and immune function.
Comparison with Similar Compounds
Similar Compounds
L-Arginine, L-threonyl-L-valyl-L-leucyl-L-threonyl-L-seryl-: Another peptide with similar amino acid composition but different sequence.
L-Arginine, L-valyl-L-leucyl-: A shorter peptide with similar amino acids.
Uniqueness
L-Arginine, L-valyl-L-threonyl- is unique due to its specific sequence, which determines its distinct biological activity and interactions. The presence of L-Arginine provides a source of nitric oxide, while L-Valine and L-Threonine contribute to its structural and functional properties.
Properties
CAS No. |
362603-27-8 |
|---|---|
Molecular Formula |
C15H30N6O5 |
Molecular Weight |
374.44 g/mol |
IUPAC Name |
(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C15H30N6O5/c1-7(2)10(16)12(23)21-11(8(3)22)13(24)20-9(14(25)26)5-4-6-19-15(17)18/h7-11,22H,4-6,16H2,1-3H3,(H,20,24)(H,21,23)(H,25,26)(H4,17,18,19)/t8-,9+,10+,11+/m1/s1 |
InChI Key |
MNSSBIHFEUUXNW-RCWTZXSCSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](C(C)C)N)O |
Canonical SMILES |
CC(C)C(C(=O)NC(C(C)O)C(=O)NC(CCCN=C(N)N)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methanesulfonamide, N,N'-[1,4-phenylenebis(oxy-4,1-phenylene)]bis[1,1,1-trifluoro-(9CI)](/img/structure/B14257894.png)
![6-(2-Ethylhexyl)-5H-thieno[3,4-f]isoindole-5,7(6H)-dione](/img/structure/B14257896.png)
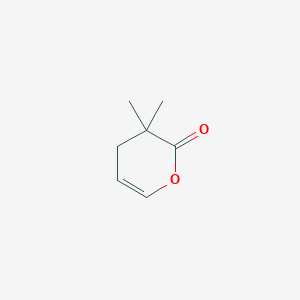
![4-{4-(3,5-Dimethylphenyl)-2-[4-(methanesulfinyl)phenyl]-1,3-thiazol-5-yl}-2-methylpyridine](/img/structure/B14257903.png)

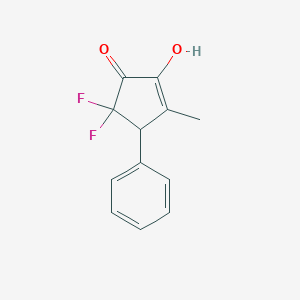
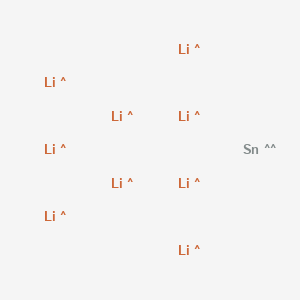
oxophosphanium](/img/structure/B14257939.png)
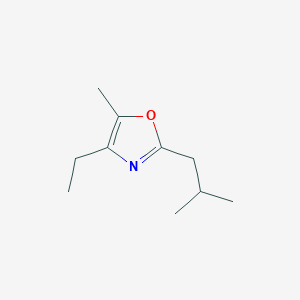

![9,12-Tetradecadienoic acid, 14-[(2R,3S)-3-ethyloxiranyl]-, (9Z,12Z)-](/img/structure/B14257951.png)
![1,2-Bis[2-(2-chloroethoxy)ethoxy]-4-(2,4,4-trimethylpentan-2-YL)benzene](/img/structure/B14257952.png)
